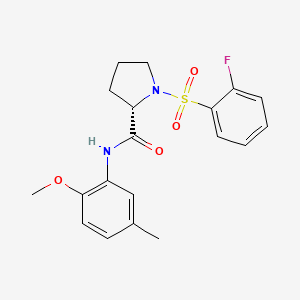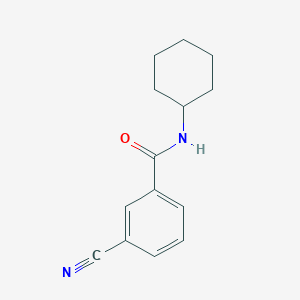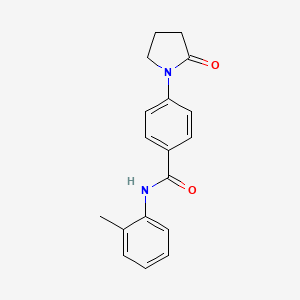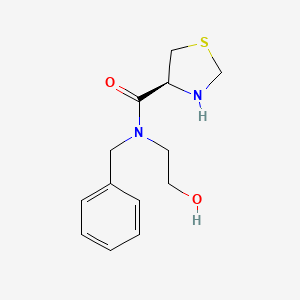![molecular formula C15H17N5 B7645383 N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine](/img/structure/B7645383.png)
N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine, commonly known as NECA, is a purine derivative that has been widely used in scientific research. It is a potent and selective agonist of adenosine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. NECA has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
作用機序
NECA acts as an agonist of adenosine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Adenosine receptors are involved in a wide range of physiological processes, including cardiovascular function, inflammation, and pain perception. NECA binds to adenosine receptors, leading to a cascade of intracellular signaling events that ultimately result in the physiological effects of adenosine.
Biochemical and Physiological Effects:
NECA has a wide range of biochemical and physiological effects, depending on the specific adenosine receptor subtype that it binds to. It has been shown to have potent vasodilatory effects, which can be beneficial in the treatment of cardiovascular disease. NECA has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NECA has been shown to have analgesic effects, which may be useful in the treatment of pain.
実験室実験の利点と制限
One advantage of using NECA in lab experiments is its potency and selectivity for adenosine receptors. This allows researchers to specifically target and study the effects of adenosine on various physiological processes. Additionally, NECA is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using NECA is that it may not fully mimic the effects of endogenous adenosine, as it is a synthetic compound. Additionally, NECA may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research on NECA and adenosine receptors. One area of interest is the development of novel therapeutics that target adenosine receptors. NECA and other adenosine receptor agonists may have potential as treatments for cardiovascular disease, inflammatory diseases, and pain. Additionally, further research is needed to fully understand the role of adenosine receptors in the central nervous system, including their effects on cognition, sleep, and neuroprotection. Finally, the development of more selective adenosine receptor agonists and antagonists could help to clarify the specific roles of adenosine receptors in various physiological processes.
合成法
NECA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of 2-chloroadenosine with 4-ethylphenylmagnesium bromide, followed by reduction with lithium aluminum hydride.
科学的研究の応用
NECA has been extensively used in scientific research as a tool to study adenosine receptors and their role in various physiological processes. It has been used to investigate the effects of adenosine on cardiovascular function, inflammation, and pain perception. NECA has also been used to study the role of adenosine in the central nervous system, including its effects on sleep, cognition, and neuroprotection.
特性
IUPAC Name |
N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-3-11-4-6-12(7-5-11)10(2)20-15-13-14(17-8-16-13)18-9-19-15/h4-10H,3H2,1-2H3,(H2,16,17,18,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCJDAGKXKTGHO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](C)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)
![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)


![6-[2-(ethylamino)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645389.png)

![6-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7645400.png)
